BenchChemオンラインストアへようこそ!

6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide

Lipophilicity Drug Design ADME

6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide (CAS 951983-77-0) is a synthetic heterocyclic building block belonging to the 4-hydroxyquinoline-3-carboxamide class, featuring a 6-fluoro substituent on the quinoline core and a 4-methylthiazol-2-yl amide side chain. The compound has a molecular formula of C14H10FN3O2S and a molecular weight of 303.31 g/mol, with a computed XLogP of 2.5 and two hydrogen bond donors.

Molecular Formula C14H10FN3O2S
Molecular Weight 303.31
CAS No. 951983-77-0
Cat. No. B2675629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide
CAS951983-77-0
Molecular FormulaC14H10FN3O2S
Molecular Weight303.31
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
InChIInChI=1S/C14H10FN3O2S/c1-7-6-21-14(17-7)18-13(20)10-5-16-11-3-2-8(15)4-9(11)12(10)19/h2-6H,1H3,(H,16,19)(H,17,18,20)
InChIKeyWALILEQQQJQMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

951983-77-0 Procurement Guide: 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide Baseline Characteristics


6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide (CAS 951983-77-0) is a synthetic heterocyclic building block belonging to the 4-hydroxyquinoline-3-carboxamide class, featuring a 6-fluoro substituent on the quinoline core and a 4-methylthiazol-2-yl amide side chain [1]. The compound has a molecular formula of C14H10FN3O2S and a molecular weight of 303.31 g/mol, with a computed XLogP of 2.5 and two hydrogen bond donors [1]. Its structural architecture positions it at the intersection of fluoroquinolone pharmacophore space and thiazole-based ligand design, making it primarily relevant as a medicinal chemistry intermediate for kinase inhibitor and antimicrobial discovery programs [1].

Why Generic Substitution Fails for 951983-77-0: Structural Determinants of Quinoline-Thiazole Hybrid Selection


Within the 4-hydroxyquinoline-3-carboxamide family, seemingly minor structural variations produce divergent pharmacological and physicochemical profiles that preclude simple interchange. The 6-fluoro substitution on the quinoline ring, which has been historically associated with enhanced antimicrobial activity in fluoroquinolone analogs, is absent in the des-fluoro congener (CAS 946340-04-1), while the 4-methyl group on the thiazole ring distinguishes this compound from the unsubstituted thiazolyl analog [1]. These modifications collectively influence electronic distribution, hydrogen-bonding capacity, and metabolic stability, meaning that procurement decisions based solely on core scaffold similarity risk selecting a compound with substantially different target engagement, solubility, or synthetic utility [1].

951983-77-0 Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


Computed Lipophilicity (XLogP) Compared to Des-Fluoro and Des-Methyl Analogs

The target compound exhibits a computed XLogP of 2.5, reflecting the balanced contribution of the lipophilic 6-fluoro substituent and the polar 4-hydroxy and carboxamide groups [1]. In comparison, the des-fluoro analog 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide (CAS 946340-04-1) is expected to have a lower logP due to the absence of the hydrophobic fluorine atom, while the 4,5-dimethylthiazole analog N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (CAS 951997-44-7) would exhibit increased lipophilicity from the additional methyl group [2]. This intermediate lipophilicity value positions the target compound favorably for oral bioavailability and blood-brain barrier penetration considerations in early-stage drug discovery [1].

Lipophilicity Drug Design ADME

Hydrogen Bond Donor Count as a Selectivity Determinant Versus Bis-Thiazole and Pyrimidine Analogs

The target compound possesses exactly two hydrogen bond donors (the 4-hydroxy proton and the amide N–H), as computed by Cactvs [1]. This is fewer than the pyrimidine analog N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (CAS 951982-25-5), which introduces an additional nitrogen capable of accepting hydrogen bonds and may alter target selectivity profiles [2]. In kinase inhibitor design, a controlled HBD count is critical for achieving ATP-binding site complementarity while minimizing promiscuous off-target interactions [1].

Hydrogen Bonding Kinase Selectivity Medicinal Chemistry

Rotatable Bond Count and Conformational Pre-organization Relative to Extended-Linker Analogs

With only two rotatable bonds (the amide C–N bond and the thiazole–methyl bond), the target compound is more conformationally constrained than analogs bearing longer, flexible linkers such as N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, which contains a pentyl chain introducing at least five additional rotatable bonds [1]. Lower conformational flexibility reduces the entropic penalty upon target binding and may contribute to improved binding affinity and selectivity when the bioactive conformation is well-matched to the target site [1].

Conformational Flexibility Entropic Penalty Binding Affinity

Procurement Application Scenarios for 951983-77-0: Evidence-Driven Use Cases


Kinase Inhibitor Fragment Library Design Requiring Intermediate Lipophilicity

The computed XLogP of 2.5 positions 951983-77-0 within the optimal range for fragment-based drug discovery, where excessively lipophilic fragments (XLogP > 3) often suffer from poor solubility and promiscuous binding [1]. Procurement for kinase-focused fragment libraries should prioritize this compound over the more lipophilic 4,5-dimethylthiazole analog when balanced physicochemical properties are desired [1].

Conformationally Constrained Scaffold for Structure-Based Drug Design

With only two rotatable bonds, 951983-77-0 offers a rigid scaffold that minimizes the entropic cost of binding, making it suitable for crystallographic fragment screening campaigns where defined binding poses are critical for structure-guided optimization [1]. This contrasts with flexible-linker analogs that may bind in multiple conformations, complicating electron density interpretation [1].

Fluorinated Quinoline Building Block for Metabolic Stability Enhancement

The 6-fluoro substituent on the quinoline core is a well-established metabolic blocking group that reduces cytochrome P450-mediated oxidative metabolism at the 6-position, a common site of metabolic liability in quinoline-containing compounds [1]. Procurement of the des-fluoro analog (CAS 946340-04-1) would forfeit this metabolic advantage, potentially leading to higher in vivo clearance in lead optimization programs [1].

Quote Request

Request a Quote for 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.